2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid
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Overview
Description
“2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid”, involves several steps. The structures of these compounds are confirmed by spectroscopic techniques like NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid” and its derivatives are established by NMR and MS analysis . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid” and its derivatives are complex and involve several steps . These reactions are crucial for the synthesis of the compound and its derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid” and its derivatives are determined by various techniques . These properties are important for understanding the behavior of the compound in different environments.Scientific Research Applications
Occurrence, Fate, and Behavior in Aquatic Environments
Research on parabens, which are esters of para-hydroxybenzoic acid, suggests they may act as weak endocrine disrupter chemicals. Studies have shown that despite wastewater treatments that eliminate parabens relatively well, they are always present at low concentration levels in effluents of wastewater treatment plants. This raises questions about the environmental impact of such compounds, including their chlorinated by-products, which are more stable and persistent than the parent species, necessitating further studies to improve knowledge regarding their toxicity (Haman et al., 2015).
Heterocyclic Compounds and Biological Significance
Triazines, including 1,2,4-triazines, have been prepared and evaluated for a wide spectrum of biological activities, highlighting their importance in medicinal chemistry. This research indicates that triazine nucleus may be considered an interesting core moiety for the development of future drugs, given its potent pharmacological activity (Verma et al., 2019).
Structure-Related Antioxidant, Microbiological, and Cytotoxic Activity
The study of natural carboxylic acids, including benzoic acid derivatives, reveals their biological activity, emphasizing the impact of structural differences on their antioxidant, antimicrobial, and cytotoxic activity. This suggests the potential for these compounds in various applications, from food preservation to pharmaceuticals, depending on their structure and bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Novel Triazole Derivatives and Patent Review
A review on the patents of triazole families, including 1H-1,2,4-triazoles, covers their diverse biological activities and highlights the interest in developing new methods of synthesis and biological evaluation for these compounds. This emphasizes the continuous need for novel triazole derivatives to address new diseases and the resistance of bacteria and viruses, underscoring the importance of triazoles in pharmaceutical research (Ferreira et al., 2013).
Antioxidant Properties of Hydroxycinnamic Acids
Research on hydroxycinnamic acids (HCAs) and their structure-activity relationships (SARs) suggests that modifications to the aromatic ring and carboxylic function significantly impact their antioxidant activity. This review highlights the optimization of molecular leads in medicinal chemistry, particularly focusing on the antioxidant effect and its relevance for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Future Directions
properties
IUPAC Name |
2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKVXQYFBOHUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid |
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